4,5-dibromo-1H-pyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dibromo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSHXBJVSQOUES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285176 | |
| Record name | 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-22-5 | |
| Record name | 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dibromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 4,5 Dibromo 1h Pyrrolo 2,3 B Pyridine
Substitution Reactions at Halogenated Positions
The primary routes for the functionalization of 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine involve the substitution of the bromine atoms. These transformations can be broadly categorized into nucleophilic aromatic substitutions and metal-catalyzed cross-coupling reactions. The regioselectivity of these reactions—whether substitution occurs at the C4 or C5 position—is dictated by the reaction mechanism, the nature of the reagents, and the electronic properties of the 7-azaindole (B17877) core.
Nucleophilic aromatic substitution (SNAr) is a stepwise addition-elimination mechanism for substituting a leaving group on an aromatic ring. youtube.com This reaction is facilitated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. youtube.comyoutube.com The pyridine (B92270) ring of the 7-azaindole nucleus is inherently electron-deficient, which should, in principle, make it susceptible to SNAr.
However, in practice, halo-7-azaindoles are often poor substrates for SNAr reactions, typically requiring harsh conditions such as high temperatures and a large excess of the nucleophile. nih.gov Specifically, 5-haloazaindoles are generally considered unsuitable for this type of transformation. nih.gov For di-halogenated systems like this compound, the reactivity is expected to be low. The C4-position is activated by the pyridine nitrogen, analogous to the 4-position of pyridine, making it the more likely site for nucleophilic attack compared to the C5-position.
A relevant example is the nucleophilic aromatic substitution on a related N-protected 5-bromo-4-chloro-7-azaindole derivative. In this case, substitution of the chlorine atom at the C4-position with a secondary amine was achieved under solvent-free microwave-assisted conditions at 180 °C, furnishing the desired product in 63% yield. atlanchimpharma.com This demonstrates that while SNAr is challenging, it can be forced to occur, and it proceeds at the more electronically activated C4-position.
Table 1: Example of Nucleophilic Aromatic Substitution on a 7-Azaindole Derivative
| Substrate | Nucleophile | Conditions | Position of Substitution | Yield | Reference |
|---|
Palladium-catalyzed cross-coupling reactions represent the most powerful and widely used methods for the functionalization of this compound. These reactions offer mild conditions and broad functional group tolerance, allowing for the formation of a variety of carbon-carbon and carbon-heteroatom bonds. The regioselectivity of these couplings is a key consideration.
The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern organic synthesis. mdpi.com For di-halogenated pyridines, regioselective coupling can often be achieved. In the case of 2,4-dibromopyridine, Suzuki coupling occurs preferentially at the C2 position. researchgate.net For 2,4-dichloropyrimidines, selective reaction at the C4 position is observed. semanticscholar.org
For this compound, the C4-position is para to the ring nitrogen, while the C5-position is meta. In palladium-catalyzed cross-coupling reactions, oxidative addition is often faster at the more electron-deficient C-Br bond, which is typically the C4 position in the 7-azaindole system. This suggests that mono-Suzuki coupling would likely occur preferentially at C4. While specific studies on this compound are not widespread, research on related halo-7-azaindoles provides insight. For instance, the Suzuki coupling of a 2-iodo-5-bromo-7-azaindole derivative with a boronic acid proceeds selectively at the more reactive C2-iodo position, leaving the C5-bromo position intact. atlanchimpharma.com This highlights the ability to achieve chemoselective couplings based on the differing reactivity of the carbon-halogen bonds.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling on Halo-Pyridines
| Catalyst | Ligand | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Water | 85-95 °C | mdpi.com |
| Pd₂(dba)₃ | PCy₃ | K₃PO₄ | Dioxane | 25 °C | researchgate.net |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond. wikipedia.org This method is particularly valuable for synthesizing amino-substituted heterocycles. A general and efficient protocol has been developed for the amination of unprotected halo-7-azaindoles using palladium precatalysts with bulky biarylphosphine ligands, such as RuPhos, and a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS). nih.gov
This methodology has been successfully applied to various halo-7-azaindoles, including 5-bromo-7-azaindole. nih.gov Importantly, a study on 5-bromo-3-chloro-7-azaindole demonstrated that amination occurs exclusively at the C5-bromo position, with no reaction observed at the C3-chloro site. nih.gov This regioselectivity suggests that the C5 position is more reactive than other halogenated positions on the 7-azaindole core under these specific Buchwald-Hartwig conditions. This provides a strong basis to predict that the amination of this compound would likely yield the 5-amino-4-bromo derivative as the major mono-substituted product.
Table 3: Conditions for Buchwald-Hartwig Amination of Halo-7-Azaindoles
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Chloro-7-azaindole | N-Methylpiperazine | P1 / L1 | LiHMDS | THF | 50 °C | 93% | nih.gov |
| 5-Bromo-7-azaindole | Morpholine | P1 / L1 | LiHMDS | THF | 50 °C | 94% | nih.gov |
| 5-Bromo-3-chloro-7-azaindole | Morpholine | P1 / L1 | LiHMDS | THF | 50 °C | 92% (at C5) | nih.gov |
(P1 = RuPhos Pd G2 precatalyst; L1 = RuPhos)
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes. wikipedia.orglibretexts.org The reaction is typically performed under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.org
Directed ortho metalation (DoM) involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.orgharvard.edu For the 1H-pyrrolo[2,3-b]pyridine scaffold, the N-H proton of the pyrrole (B145914) ring is the most acidic site and would be deprotonated first. The resulting N-anion could potentially direct a second deprotonation at an adjacent C-H position (C2 or C6).
However, in the case of this compound, the presence of C-Br bonds introduces a significant competing reaction pathway: metal-halogen exchange. With strong alkyllithium bases like n-BuLi or sec-BuLi, metal-halogen exchange is typically much faster than C-H deprotonation, especially at low temperatures (-78 °C). znaturforsch.comresearchgate.net This would lead to the formation of a lithiated species at either C4 or C5, which could then be quenched with an electrophile. The regioselectivity of the metal-halogen exchange would depend on the specific base and conditions used.
Alternatively, using sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), can favor C-H deprotonation over metal-halogen exchange. harvard.edu Studies on N-protected 4-bromo-7-azaindole have shown that treatment with LDA leads to regioselective metalation at the C2 position, which can then be trapped with iodine. atlanchimpharma.com This indicates that under specific conditions that suppress metal-halogen exchange, deprotonation of the pyrrole ring is a viable strategy for functionalization.
Therefore, the reaction of this compound with a strong base presents a complex scenario where the outcome—DoM at C2/C6 versus metal-halogen exchange at C4/C5—is highly dependent on the choice of base and reaction conditions.
Table 4: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 1H-pyrrolo[2,3-b]pyridine |
| 7-azaindole |
| 2,4-dibromopyridine |
| 2,4-dichloropyrimidine |
| 2-iodo-5-bromo-7-azaindole |
| N-tosyl-5-bromo-4-chloro-7-azaindole |
| 4-chloro-7-azaindole |
| 5-bromo-7-azaindole |
| 5-bromo-3-chloro-7-azaindole |
| 5-amino-4-bromo-1H-pyrrolo[2,3-b]pyridine |
| 4-alkynyl-5-bromo-1H-pyrrolo[2,3-b]pyridine |
| N-protected 4-bromo-7-azaindole |
| lithium bis(trimethylsilyl)amide |
| lithium diisopropylamide |
| lithium 2,2,6,6-tetramethylpiperidide |
| n-butyllithium |
| sec-butyllithium |
| RuPhos |
| Morpholine |
Metal-Catalyzed Cross-Coupling Methodologies
Reactivity of the Pyrrole Nitrogen (N-H)
The pyrrole nitrogen (N-H) in the this compound scaffold, also known as 4,5-dibromo-7-azaindole, exhibits reactivity characteristic of pyrroles, allowing for various derivatization strategies. The N-H proton is moderately acidic and can be removed by a strong base to form a nucleophilic N-anion, which can then be subjected to alkylation or arylation.
N-Alkylation and N-Arylation:
The deprotonated pyrrole nitrogen readily participates in nucleophilic substitution reactions with alkyl and aryl halides. The choice of base and solvent can influence the outcome of these reactions. Strong bases such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) are commonly employed to generate the nucleophilic pyrrolide anion for subsequent reaction with an alkylating or arylating agent.
For instance, the N-alkylation of related 7-azaindole systems has been achieved using alkyl iodides in the presence of NaH. researchgate.net While specific examples for the 4,5-dibromo derivative are not extensively documented in readily available literature, the general principles of N-alkylation of the 7-azaindole core are applicable.
N-arylation can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves a palladium or copper catalyst to couple the pyrrole nitrogen with an aryl halide.
Protection of the Pyrrole Nitrogen:
To modulate the reactivity of the pyrrole ring and to direct reactions to other positions of the molecule, the pyrrole nitrogen is often protected with an electron-withdrawing group. Sulfonyl groups, such as tosyl (Ts) and benzenesulfonyl, are common protecting groups for the pyrrole nitrogen. These groups decrease the electron density of the pyrrole ring, thereby deactivating it towards electrophilic substitution and increasing its stability. sigmaaldrich.comachemblock.com The introduction of a sulfonyl group can be achieved by reacting the deprotonated pyrrole with the corresponding sulfonyl chloride.
Deprotection of the sulfonyl group can typically be achieved under basic conditions, for example, with sodium hydroxide (B78521) in a mixture of dioxane and water. google.com
Electrophilic and Nucleophilic Reactivity of the Fused Bicyclic System
The fused bicyclic system of this compound is composed of an electron-rich pyrrole ring and an electron-deficient pyridine ring. This electronic arrangement dictates its reactivity towards electrophiles and nucleophiles.
Electrophilic Substitution:
The pyrrole ring of the 1H-pyrrolo[2,3-b]pyridine system is generally more susceptible to electrophilic attack than the pyridine ring. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to occur preferentially on the pyrrole moiety. rsc.org For the parent 1H-pyrrolo[2,3-b]pyridine, these reactions predominantly occur at the C3 position. rsc.org However, in this compound, the presence of the two bromine atoms will influence the regioselectivity of further electrophilic substitutions. Protection of the pyrrole nitrogen with an electron-withdrawing group can alter the reactivity and direct electrophiles to other positions. For example, N-protected 7-azaindoles can undergo palladium-catalyzed C-2 arylation. rsc.orgresearchgate.net
Nucleophilic Substitution:
The pyridine ring, being electron-deficient, is more susceptible to nucleophilic attack, particularly when substituted with good leaving groups like halogens. sci-hub.se In this compound, the bromine atoms on the pyridine ring at positions 4 and 5 are potential sites for nucleophilic aromatic substitution (SNAr). The reactivity of these positions towards nucleophiles will be influenced by the electronic effects of the fused pyrrole ring and the other bromine atom. Generally, positions ortho and para to the pyridine nitrogen are more activated towards nucleophilic attack. nih.gov
Palladium-catalyzed cross-coupling reactions, which proceed via a different mechanism than SNAr, are also a primary method for the functionalization of the bromo-substituted positions, as will be discussed in more detail in section 3.5.
Oxidation and Reduction Pathways of the Pyrrolo[2,3-b]pyridine Moiety
Oxidation:
The pyrrolo[2,3-b]pyridine system can undergo oxidation at both the pyridine and pyrrole rings. The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide can modify the electronic properties of the pyridine ring, facilitating certain substitution reactions. researchgate.net
The pyrrole ring can also be oxidized, leading to the formation of 7-azaisatins. For example, the oxidation of 7-azaindoles to 7-azaisatins has been achieved using pyridinium (B92312) chlorochromate-silica gel (PCC-SiO2) with a Lewis acid catalyst. researchgate.net
Reduction:
The pyridine ring of the pyrrolo[2,3-b]pyridine moiety can be reduced under certain conditions. Catalytic hydrogenation can lead to the saturation of the pyridine ring. The choice of catalyst and reaction conditions is crucial to control the extent of reduction.
The bromine substituents on the pyridine ring can also be removed through reductive dehalogenation. This can be achieved using various methods, including catalytic hydrogenation with a palladium catalyst or by using reducing agents in the presence of a proton source. Reductive coupling of halopyridines can also be achieved using nickel catalysis. acs.org
Regioselective Functionalization of Polyhalogenated Analogues
The presence of two bromine atoms in this compound allows for regioselective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C4 and C5 positions can be exploited to introduce different substituents in a controlled manner.
The regioselectivity of these reactions is governed by a combination of electronic and steric factors. In dihalogenated pyridines, the position ortho to the nitrogen (C2/C6) is often more reactive in oxidative addition to the palladium catalyst than the positions meta to the nitrogen (C3/C5). The C4 position has intermediate reactivity. Therefore, in this compound, the C4-Br bond is generally expected to be more reactive than the C5-Br bond in palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the bromo-substituted positions with boronic acids or their esters. By carefully controlling the reaction conditions (catalyst, ligand, base, and stoichiometry of the boronic acid), it is possible to achieve selective mono-arylation at the more reactive position, followed by a second coupling at the less reactive position. rsc.org
Sonogashira Coupling: This reaction enables the introduction of alkyne moieties. Similar to the Suzuki coupling, regioselective mono-alkynylation can be achieved by tuning the reaction conditions. The choice of palladium catalyst and ligand can significantly influence the regioselectivity of the coupling on di- and tri-halogenated heterocycles.
Heck Reaction: The Heck reaction allows for the formation of carbon-carbon bonds with alkenes. Regioselective Heck reactions on dihalopyridines have been reported and are applicable to the this compound system.
Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds, allowing for the introduction of amino groups at the bromo-substituted positions. Regioselective amination can be achieved by exploiting the differential reactivity of the C-Br bonds.
Below is a table summarizing the expected regioselectivity of these reactions on the this compound scaffold based on general principles of reactivity for dihalopyridines.
| Reaction Type | Expected Major Monofunctionalized Product | Reagents |
| Suzuki-Miyaura Coupling | 4-Aryl-5-bromo-1H-pyrrolo[2,3-b]pyridine | Ar-B(OH)2, Pd catalyst, Base |
| Sonogashira Coupling | 4-Alkynyl-5-bromo-1H-pyrrolo[2,3-b]pyridine | R-C≡CH, Pd/Cu catalyst, Base |
| Heck Reaction | 4-Alkenyl-5-bromo-1H-pyrrolo[2,3-b]pyridine | Alkene, Pd catalyst, Base |
| Buchwald-Hartwig Amination | 4-Amino-5-bromo-1H-pyrrolo[2,3-b]pyridine | R2NH, Pd catalyst, Base |
Subsequent functionalization of the remaining bromo-substituent can then be carried out, potentially with a different coupling partner, to generate diverse di-substituted products.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the proton and carbon environments within the molecule.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton types and their electronic environments. The chemical shift (δ) indicates the level of shielding around a proton, while the splitting pattern (multiplicity) and coupling constants (J) reveal the number and spatial relationship of neighboring protons. libretexts.org
For the 7-azaindole (B17877) core, the substitution pattern is key to interpreting the spectrum. In the case of 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine, the protons on the pyrrole (B145914) and pyridine (B92270) rings will show characteristic signals. While specific data for the 4,5-dibromo derivative is not widely published, analysis of the closely related compound 5-bromo-1H-pyrrolo[2,3-b]pyridine provides a strong basis for prediction. nih.govresearchgate.net In this analog, the protons resonate at specific chemical shifts, and their couplings can be clearly identified. nih.govresearchgate.net
For this compound, one would expect the disappearance of the signal corresponding to the proton at the C4 position (H4) and significant shifts for the remaining protons due to the electronic effects of the additional bromine atom. The ¹H NMR spectrum would be simplified, showing signals for H2, H3, H6, and the N-H proton.
Table 1: Representative ¹H NMR Data for a Related Bromo-7-Azaindole Derivative
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 5-bromo-1H-pyrrolo[2,3-b]pyridine nih.govresearchgate.net | H1 (NH) | 11.91 | broad singlet | - |
| H6 | 8.30 | doublet | 2.2 | |
| H4 | 8.20 | doublet | 2.0 | |
| H2 | 7.63 | triplet | 2.8 | |
| H3 | 6.50 | multiplet | - | |
| Data recorded in DMF-d₇ solvent. |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its hybridization state (sp³, sp², sp) and electronic environment (e.g., attachment to electronegative atoms). pdx.edu
For this compound, the ¹³C NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms of the bicyclic core. The carbons directly bonded to the bromine atoms (C4 and C5) would be expected to resonate at chemical shifts significantly different from the unsubstituted parent compound due to the halogen's inductive and resonance effects. Data from 5-bromo-1H-pyrrolo[2,3-b]pyridine illustrates the typical chemical shift ranges for the carbon atoms in this heterocyclic system. nih.govresearchgate.net
Table 2: Representative ¹³C NMR Data for a Related Bromo-7-Azaindole Derivative
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 5-bromo-1H-pyrrolo[2,3-b]pyridine nih.govresearchgate.net | C8 (C7a) | 147.5 |
| C6 | 142.9 | |
| C4 | 130.3 | |
| C2 | 128.2 | |
| C7 (C3a) | 122.1 | |
| C5 | 111.1 | |
| C3 | 100.0 | |
| Data recorded in DMF-d₇ solvent. Numbering may vary based on convention. |
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.eduyoutube.com For this compound, a COSY spectrum would show cross-peaks between H2 and H3, confirming their adjacent positions on the pyrrole ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond C-H coupling). sdsu.edu This allows for the direct assignment of carbon signals for all protonated carbons (C2, C3, C6) by linking them to their already-assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com HMBC is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. For instance, the N-H proton could show correlations to C2, C3, and the bridgehead carbons, while H6 could show correlations to the bridgehead carbons and C4, confirming the placement of the bromine atom.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms. beilstein-journals.org For this compound, the presence of two bromine atoms creates a characteristic isotopic pattern (due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes), which would be clearly visible in the mass spectrum. The HRMS data would be used to confirm the molecular formula C₇H₄Br₂N₂.
Table 3: Predicted HRMS Data for this compound
| Molecular Formula | Ion | Calculated Exact Mass (m/z) |
| C₇H₄Br₂N₂ | [M+H]⁺ | 274.8814 |
Calculated for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N).
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov The LC component separates the target compound from impurities, starting materials, and byproducts. The MS component then detects the separated compounds as they elute from the column. This technique is invaluable for assessing the purity of a sample of this compound and confirming the presence of the desired molecular ion peak corresponding to its mass. nih.govevitachem.com
Theoretical and Computational Chemistry Studies on Pyrrolo 2,3 B Pyridine Derivatives
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the electronic nature and stability of molecules like 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. ajchem-a.com It is employed to perform geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.gov This optimization is crucial, as the geometry dictates many of the molecule's properties.
For the pyrrolo[2,3-b]pyridine system, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. nih.gov While specific DFT calculations for this compound are not extensively published, data from the crystal structure of the closely related compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, provides an excellent reference for the types of geometric parameters that DFT calculations aim to predict. A comparison between calculated parameters and experimental X-ray diffraction data serves as a validation of the chosen computational method. nih.gov
Table 1: Selected Experimental Crystal Structure Parameters for 5-Bromo-1H-pyrrolo[2,3-b]pyridine (Illustrative Example) This table presents experimental data for a related compound to illustrate the geometric parameters that DFT calculations predict.
| Parameter | Atoms Involved | Value |
|---|---|---|
| Bond Length | C5-Br5 | 1.89 Å |
| Bond Length | N1-C2 | 1.37 Å |
| Bond Length | N7-C6 | 1.34 Å |
| Bond Angle | C4-C5-C6 | 117.5° |
| Bond Angle | C2-N1-C8 | 108.5° |
| Dihedral Angle | The fused pyrrole (B145914) and pyridine (B92270) rings are nearly coplanar. |
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. ajchem-a.comrsc.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, characterizing its nucleophilic nature. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. ajchem-a.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. For pyrrolo[2,3-b]pyridine derivatives, DFT calculations are used to determine the energies of these orbitals and visualize their distribution across the molecule. ajchem-a.comrsc.org This analysis helps predict how substitutions, such as the two bromine atoms in this compound, affect the electronic behavior of the scaffold.
Table 2: Illustrative Frontier Orbital Energies for a Pyrrolo[2,3-b]pyridine System This table shows representative values for a related system to demonstrate the data obtained from FMO analysis.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 eV |
| LUMO | -1.8 eV |
| Energy Gap (ΔE) | 4.7 eV |
Prediction of Reactivity and Reaction Pathways through Computational Modeling
Computational modeling is instrumental in predicting where and how a molecule will react. A key tool for this is the Molecular Electrostatic Potential (MEP) map. ajchem-a.com The MEP illustrates the charge distribution on the surface of a molecule, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).
For this compound, an MEP analysis would likely show negative potential around the nitrogen atom of the pyridine ring (N7) and the pyrrole ring, making these sites potential hydrogen bond acceptors or sites for electrophilic attack. The hydrogen atom on the pyrrole nitrogen (N1-H) would exhibit a positive potential, indicating its role as a hydrogen bond donor. The bromine atoms, due to their electronegativity and the "sigma-hole" phenomenon, can also present regions of positive potential, influencing intermolecular interactions. Furthermore, DFT simulations can model entire reaction pathways, calculating the energies of reactants, transition states, and products to determine the feasibility and kinetics of a proposed chemical reaction. nih.gov
Conformational Analysis and Tautomerism Investigations
While the fused ring system of this compound is largely rigid, computational analysis can investigate different tautomeric forms. The parent 1H-pyrrolo[2,3-b]pyridine scaffold can exist in different tautomeric forms, primarily involving the migration of the pyrrole proton from the N1 position to the N7 position of the pyridine ring. Computational methods can calculate the relative energies and Gibbs free energies of these tautomers to predict which form is most stable under given conditions. Studies on 7-azaindole (B17877) and its derivatives show a strong tendency to form dimers through dual N-H···N hydrogen bonds between the pyrrole and pyridine rings, a phenomenon that stabilizes the 1H-tautomer and can be accurately modeled computationally. nih.gov
Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
A significant application of computational chemistry is the prediction of spectroscopic data. nih.gov Methods like DFT can calculate nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C) and vibrational frequencies (FT-IR, Raman) with a useful degree of accuracy. d-nb.infochemrxiv.org These predictions are valuable for several reasons:
Structure Verification: Comparing computationally predicted spectra with experimental data helps to confirm the proposed structure of a newly synthesized compound. nih.govresearchgate.net
Spectral Assignment: Theoretical calculations assist in assigning specific peaks in an experimental spectrum to the corresponding atoms or vibrational modes in the molecule. nih.gov
Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table format is used to compare calculated and measured values to validate computational models.
| Atom/Mode | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Chemical Shift (ppm) / Frequency (cm⁻¹) |
|---|---|---|
| ¹H at C2 | Value | Value |
| ¹³C at C5 | Value | Value |
| N-H Stretch | Value | Value |
Development of Structure-Property Relationships for Chemical Applications
The development of Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) is a cornerstone of modern drug design and materials science. wikipedia.orgyoutube.comyoutube.com These models establish a mathematical correlation between the chemical structure of a molecule and a specific property, such as biological activity, toxicity, or reactivity. nih.govwikipedia.org
The process involves calculating a set of numerical descriptors for a series of molecules using computational methods. These descriptors can include electronic properties (from DFT and FMO analysis), steric parameters, and lipophilicity. nih.govyoutube.com Statistical methods are then used to build a model that links these descriptors to an observed property. For pyrrolo[2,3-b]pyridine derivatives, QSAR models have been used to explore their potential as anticancer agents by correlating structural features with inhibitory activity against specific protein kinases like V600E-BRAF. ajchem-a.comijper.org Such models can then be used to predict the properties of unsynthesized compounds like this compound, guiding the design of new molecules with enhanced or optimized characteristics. youtube.com
Applications of 4,5 Dibromo 1h Pyrrolo 2,3 B Pyridine As a Versatile Synthetic Scaffold
A Pivotal Building Block in Complex Organic Synthesis
The 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine core serves as a fundamental starting point for the synthesis of a wide array of more complex organic molecules. The differential reactivity of the bromine atoms allows for selective functionalization, providing a pathway to intricate and diverse chemical structures.
Crafting Polycyclic Heterocyclic Systems
The strategic placement of two bromine atoms on the 7-azaindole (B17877) framework of this compound makes it an ideal precursor for the synthesis of polycyclic heterocyclic systems. These complex structures are often sought after in drug discovery and materials science due to their unique three-dimensional shapes and biological activities.
Researchers have utilized this dibrominated scaffold in various cross-coupling reactions to construct fused ring systems. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings can be employed to introduce new carbon-carbon bonds at the 4- and 5-positions. researchgate.netresearchgate.net This allows for the annulation of additional rings onto the pyrrolo[2,3-b]pyridine core. For example, a sequential Sonogashira coupling followed by a palladium-catalyzed cyclization can lead to the formation of novel tricyclic and tetracyclic aza-heterocycles. organic-chemistry.org Isocyanide-based multicomponent reactions have also been developed to rapidly construct complex polycyclic frameworks, such as tetrahydrocyclopenta researchgate.netpaperpublications.orgpyrrolo[2,3-b]pyridines, from pyrrolopyridine precursors. beilstein-journals.orgnih.gov
Engineering Chemical Libraries with the Pyrrolo[2,3-b]pyridine Core
The 1H-pyrrolo[2,3-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.netnih.gov Consequently, this compound is an excellent starting material for the design and synthesis of chemical libraries for high-throughput screening.
The two bromine atoms provide orthogonal handles for diversification. This allows for the systematic introduction of a wide variety of substituents at the 4- and 5-positions, leading to a large library of distinct compounds from a single starting material. This approach has been particularly successful in the development of protein kinase inhibitors. nih.govchemicalbook.com Kinases are a critical class of enzymes, and their dysregulation is implicated in numerous diseases, including cancer. The 7-azaindole core of this compound can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. chemicalbook.com By systematically varying the substituents at the 4- and 5-positions, researchers can fine-tune the potency and selectivity of these inhibitors. For example, libraries of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as inhibitors of fibroblast growth factor receptors (FGFRs) and Traf2- and NCK-interacting kinase (TNIK). nih.govrsc.org
Table 1: Examples of Kinase Inhibitors Developed from the 1H-Pyrrolo[2,3-b]pyridine Scaffold
| Kinase Target | Scaffold Modification | Reference |
|---|---|---|
| Fibroblast Growth Factor Receptors (FGFRs) | Substitution at the 5-position of the pyrrolo[2,3-b]pyridine ring. | rsc.org |
| Traf2- and NCK-interacting kinase (TNIK) | Design and synthesis of various series of 1H-pyrrolo[2,3-b]pyridine compounds. | nih.gov |
| JAK kinase | Suzuki cross-coupling of a 7-azaindole boronate ester with a chloropyrimidine derivative. | nih.gov |
| Cyclin-dependent kinase 9 (CDK9/CyclinT) and Haspin kinase | Synthesis of 7-azaindole derivatives with benzocycloalkanone motifs. | nih.gov |
Contributions to Materials Science Research
While the applications of this compound are most prominent in medicinal chemistry, the inherent electronic and photophysical properties of the 7-azaindole core also make it a molecule of interest in materials science.
A Precursor for Organic Electronic Materials and Optoelectronic Devices
The extended π-system of the pyrrolo[2,3-b]pyridine ring system suggests its potential as a building block for organic electronic materials. Halogenated aromatic compounds are often used as monomers in polymerization reactions to create conductive polymers. paperpublications.orgnih.govresearchgate.net The bromine atoms on this compound can serve as reactive sites for polymerization through various cross-coupling methods. The resulting polymers, with the electron-rich pyrrole (B145914) and electron-deficient pyridine (B92270) rings, could exhibit interesting semiconducting properties.
Furthermore, the general class of azaindoles has been investigated for applications in organic light-emitting diodes (OLEDs). nih.govnih.govbohrium.com The ability of the 7-azaindole core to participate in hydrogen bonding and π-π stacking can influence the morphology and electronic properties of thin films, which is crucial for device performance. While specific research on this compound in this area is not extensively documented, related bromo-functionalized aromatic compounds have been successfully used in the development of hole-transporting materials for OLEDs. nih.gov
A Component in Functional Materials with Tunable Photophysical Characteristics
The photophysical properties of materials derived from this compound can be tuned through chemical modification. The introduction of different substituents at the 4- and 5-positions can alter the electronic structure of the molecule, thereby influencing its absorption and emission spectra. researchgate.net This tunability is highly desirable for the creation of functional materials with specific optical properties, such as fluorescent probes and sensors. The core structure of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine has been identified as a precursor for luminescent organic compounds. researchgate.net
Enabling Advanced Reaction Methodologies
The reactivity of this compound has facilitated the development and application of advanced reaction methodologies. The presence of two distinct halogen atoms allows for chemoselective reactions, where one bromine atom can be selectively reacted over the other by carefully choosing the reaction conditions and catalysts. This has been demonstrated in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, where a chemoselective Suzuki-Miyaura cross-coupling at one position was followed by a Buchwald-Hartwig amination at another. researchgate.net
Moreover, this scaffold is amenable to cascade or multicomponent reactions, where multiple bonds are formed in a single operation. beilstein-journals.orgrsc.orgnih.gov These reactions are highly efficient and atom-economical, providing rapid access to complex molecular architectures. The development of such methodologies is crucial for the efficient synthesis of novel compounds for various applications.
Precursor in Metalation Experiments for Further Functionalization
The functionalization of pyridine and its fused derivatives often relies on metalation, a process of deprotonation using strong organometallic bases to generate a nucleophilic carbon species that can react with various electrophiles. For the 1H-pyrrolo[2,3-b]pyridine scaffold, several positions are susceptible to deprotonation, including the N-H of the pyrrole ring and the C-H bonds on both rings. The regioselectivity of this process is dictated by the acidity of the protons and the directing effects of existing substituents.
In the case of this compound, the two electron-withdrawing bromine atoms significantly influence the acidity of the adjacent C-H protons. However, direct deprotonation of C-H bonds on the pyridine ring of azaindoles can be challenging. Modern organometallic bases, particularly sterically hindered lithium, magnesium, and zinc amides like TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), have emerged as effective reagents for the regioselective metalation of N-heterocycles. nih.govthieme-connect.de For instance, the use of mixed Li/Zn bases (TMPZnX·LiX) has enabled unprecedented regioselectivity in the zincation of diazines under mild conditions. nih.gov
While specific studies on the metalation of this compound are not extensively documented, the principles established for related dihalopyridines and azines provide a clear framework. thieme-connect.de The deprotonation would likely occur at the most acidic positions, which are the N1-H of the pyrrole and potentially the C6-H, influenced by the adjacent bromine at C5 and the pyridine nitrogen. The choice of base and reaction conditions would be critical to control the site of metalation. Once formed, the organometallic intermediate can be trapped with a wide range of electrophiles to install new functional groups.
Table 1: Regioselective Metalation Approaches for Pyridine and Azine Scaffolds
| Base/Reagent | Substrate Type | Position of Metalation | Application/Subsequent Reaction |
|---|---|---|---|
| TMPMgCl·LiCl | Substituted Pyridines | ortho to directing groups (e.g., amido, chloro) | Trapping with electrophiles (e.g., I₂, allylic halides) thieme-connect.de |
| TMPZnCl·LiCl | Diazines (Pyrimidines) | C2 position | Iodination, Pd-catalyzed arylation, Co-catalyzed amination nih.gov |
This table presents data for analogous heterocyclic systems to illustrate the principles of regioselective metalation.
Strategic Intermediate in Novel C-C and C-N Bond Forming Reactions
The two bromine atoms on the this compound scaffold serve as excellent handles for transition-metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The differential reactivity of halogen atoms on the pyridine ring allows for selective and sequential functionalization, a key strategy in building complex molecules.
Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are extensively used for the functionalization of halo-azaindoles. nih.govosi.lv Studies on di-halogenated pyridines and azaindoles have shown that regioselective coupling can be achieved by carefully controlling the reaction conditions, catalyst, and ligands. nih.govorganic-chemistry.org For example, in a 2-iodo-4-bromo-azaindole derivative, a Suzuki reaction was shown to occur selectively at the more reactive C2-iodo position over the C4-bromo position. nih.gov This type of selective reactivity is crucial for the strategic elaboration of the 4,5-dibromo scaffold.
One could envision a stepwise functionalization of this compound. A first palladium-catalyzed coupling (e.g., Suzuki or Sonogashira) could be performed under conditions that favor reaction at one of the bromine sites, likely the more electronically activated C4 position. The resulting mono-substituted bromo-azaindole could then undergo a second, different cross-coupling reaction at the remaining C5-bromo position. This stepwise approach enables the introduction of two distinct substituents, providing a powerful method for generating molecular diversity from a single starting material.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Azaindole Analogues
| Reaction Type | Substrate | Catalyst/Conditions | Product Type | Ref. |
|---|---|---|---|---|
| Sonogashira Coupling | 2-Amino-3-iodo-5-nitropyridine | PdCl₂(PPh₃)₂, CuI, THF/DMA | 5-Nitro-7-azaindole | nih.gov |
| Suzuki-Miyaura Coupling | 4-Bromo-7-azaindole | Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-7-azaindole | nih.gov |
| C-N Coupling/Cyclization | 3,4-Dibromopyridine (B81906) | Pd-catalyst, amine | 6-Azaindole | organic-chemistry.org |
This table showcases examples of cross-coupling reactions on related heterocyclic scaffolds, demonstrating the synthetic potential applicable to this compound.
Conceptual Contributions to Scaffold Hopping and Library Design in Medicinal Chemistry (focus on chemical methodology, not biological results)
In medicinal chemistry, "scaffold hopping" is a powerful strategy used to design new drug candidates by replacing a central molecular core (scaffold) with a bioisosteric equivalent that possesses improved properties, such as better pharmacokinetics or novel intellectual property space. jst.go.jpnih.gov The 7-azaindole core is a well-established "privileged scaffold" and is frequently used in these approaches, serving as a bioisostere for purine (B94841) or indole (B1671886) systems. jst.go.jpnih.gov
The compound this compound makes a significant conceptual contribution to this field by providing a pre-functionalized, versatile platform for the rapid generation of chemical libraries. The two bromine atoms act as orthogonal chemical handles, allowing for the systematic introduction of a wide array of substituents at defined points in space (C4 and C5).
From a chemical methodology standpoint, this scaffold is ideal for library design based on a common core. Using automated parallel synthesis, the two bromine positions can be reacted with a diverse set of building blocks via high-throughput cross-coupling reactions. For instance, one could perform a Suzuki reaction at C4 with a library of boronic acids and a subsequent Buchwald-Hartwig amination at C5 with a library of amines. This "divergent" synthetic strategy allows for the creation of thousands of unique compounds from a single, advanced intermediate. The resulting library of molecules, all sharing the same 7-azaindole core but differing in their peripheral substituents, can then be screened to identify new compounds with desired properties. This approach accelerates the drug discovery process by efficiently exploring a vast chemical space around a validated pharmacophore. rsc.org The ability to systematically modify the substitution pattern at two distinct positions makes di-halogenated scaffolds like this compound exceptionally valuable for constructing diverse and focused compound libraries. nih.gov
Future Directions and Emerging Research Avenues for 4,5 Dibromo 1h Pyrrolo 2,3 B Pyridine
Development of More Efficient and Sustainable Synthetic Routes
The future synthesis of 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine and its derivatives is expected to align with the principles of green chemistry, focusing on minimizing waste and improving atom economy. rsc.orgresearchgate.net Current multi-step syntheses of related azaindoles can be resource-intensive. researchgate.net Future research will likely prioritize the development of more atom-economical approaches, such as cascade reactions that form multiple bonds in a single operation from simple alkyne precursors. nih.gov
Key areas for development include:
Catalytic C-H Halogenation: Direct and regioselective C-H halogenation of the 7-azaindole (B17877) core using practical and less hazardous halogenating agents would represent a significant improvement over traditional methods that often require stoichiometric and harsh reagents. acs.org
Flow Chemistry: The adoption of continuous flow technologies can offer better control over reaction parameters, improve safety, and facilitate easier scale-up of synthetic processes.
Greener Solvents and Catalysts: A shift towards using benign solvents like acetonitrile (B52724) or water and employing recyclable, heterogeneous catalysts can significantly reduce the environmental impact of synthesis. rsc.org The use of transition metal catalysts, perhaps assisted by oxidizing agents like Ag+ to enhance reactivity and turnover, will continue to be explored. nih.gov
| Sustainability Goal | Potential Approach | Expected Benefit |
| Reduce Waste | Atom-economical cascade reactions | Higher efficiency, less byproduct formation |
| Improve Safety | Flow chemistry synthesis | Better control, reduced risk of hazardous incidents |
| Minimize Toxicity | Use of greener solvents (e.g., water, acetonitrile) | Lower environmental and health impact |
| Enhance Efficiency | Development of novel catalytic systems | Lower catalyst loading, higher turnover numbers |
Exploration of Undiscovered Reactivity Patterns and Chemoselective Transformations
The two bromine atoms at the C4 and C5 positions of this compound offer a rich playground for exploring selective chemical transformations. While palladium-catalyzed cross-coupling reactions are established methods for functionalizing halogenated heterocycles, the nuanced reactivity of this specific dibromo-scaffold remains largely untapped. eurekaselect.comacs.org
Future research will likely focus on:
Site-Selective Functionalization: The electronic differences between the pyridine (B92270) (electron-deficient) and pyrrole (B145914) (electron-rich) rings influence the reactivity of the attached bromine atoms. It is anticipated that the C4-Br bond, being on the pyridine ring, will be more susceptible to nucleophilic attack and oxidative addition in cross-coupling reactions compared to the C5-Br on the pyrrole ring. nih.gov Strategies to selectively functionalize one position over the other will be a key area of investigation. nih.govnih.gov
Novel Coupling Methodologies: Exploring new catalytic systems and reaction conditions to achieve chemoselective Suzuki, Stille, Heck, or Sonogashira couplings at either the C4 or C5 position will enable the divergent synthesis of complex molecules. researchgate.netacs.org
Regioselectivity in Cycloadditions: The diene-like character of the pyrrolopyridine core could be exploited in cycloaddition reactions, with the bromine atoms influencing the regioselectivity of the process. youtube.comyoutube.com
| Transformation Type | Potential Outcome | Key Influencing Factors |
| Palladium-Catalyzed Cross-Coupling | Selective C4 or C5 functionalization | Ligand choice, catalyst, reaction conditions |
| Nucleophilic Aromatic Substitution | Displacement of one bromine atom | Electronic nature of the ring, activating groups |
| Diels-Alder Cycloaddition | Formation of novel fused ring systems | Frontier molecular orbital energies, steric effects |
Advanced Computational Modeling for De Novo Scaffold Design and Property Prediction
Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of novel compounds derived from this compound. Quantitative Structure-Activity Relationship (QSAR) studies and molecular fingerprinting have already been successfully applied to predict the cytotoxic activity of other 1H-pyrrolo[2,3-b]pyridine derivatives. nih.gov
Emerging research avenues in this area include:
De Novo Design: Using the this compound as a starting fragment, computational algorithms can design novel molecules with desired properties, such as enhanced binding affinity to a specific biological target. nih.gov
Property Prediction: Advanced computational models can predict a wide range of physicochemical properties (e.g., solubility, logP) and biological activities, helping to prioritize synthetic targets and reduce the need for extensive experimental screening. nih.gov
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can provide detailed insights into the mechanisms of synthetic reactions, aiding in the optimization of reaction conditions and the prediction of regioselectivity in functionalization reactions. nih.gov
| Computational Method | Application | Predicted Outcome |
| QSAR/Molecular Fingerprinting | Predicting biological activity | Identification of potent kinase inhibitors or anticancer agents. nih.gov |
| Molecular Docking | Simulating binding to protein targets | Design of selective enzyme inhibitors. ijper.org |
| DFT Calculations | Understanding reaction pathways | Optimization of synthetic routes and prediction of reactivity. nih.gov |
Integration into Novel Functional Materials and Catalytic Systems
The unique electronic and structural features of halogenated 7-azaindoles suggest their potential for applications beyond pharmaceuticals, particularly in materials science and catalysis. nbinno.com
Future directions may involve:
Organic Electronics: Halogenated heterocycles are increasingly being explored for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nbinno.comuniss.it The bromine atoms in this compound can be used as handles to introduce functionalities that tune the electronic properties, such as the HOMO/LUMO energy levels, and influence molecular packing in the solid state, which is crucial for charge transport. nbinno.comuoregon.edu
Luminescent Materials: 7-azaindole derivatives are known to be excellent blue emitters for OLEDs. rsc.org Functionalization of the 4,5-dibromo scaffold could lead to new materials with tailored photophysical properties.
Catalysis: The 7-azaindole framework can act as a ligand for transition metals. Metal complexes of this compound could exhibit novel catalytic activities, with the electronic properties of the ligand being tunable through modification at the bromine positions. rsc.org
Comparative Studies with Other Polyhalogenated Heterocycles to Elucidate General Principles of Reactivity
Systematic studies comparing the reactivity of this compound with other polyhalogenated heterocycles will be crucial for establishing general principles of chemical reactivity. Such studies can provide a deeper understanding of structure-reactivity relationships. nih.govlibretexts.org
Key areas for comparative investigation include:
Effect of the Heteroatom: Comparing the reactivity of dihalogenated 7-azaindoles with dihalogenated indoles, benzofurans, or benzothiophenes can elucidate the role of the pyridine nitrogen in modulating the reactivity of the C-Br bonds.
Influence of Halogen Position: A comparative analysis of different dibromo-isomers of 7-azaindole would provide valuable data on how the position of the halogens on the bicyclic system affects their reactivity in various transformations.
Correlation with Physicochemical Properties: Investigating the correlation between reactivity and measurable properties such as bond dissociation energies, molecular electrostatic potentials, and NMR chemical shifts can lead to predictive models for the reactivity of polyhalogenated heterocyclic systems. acs.org These studies can build upon the foundational work on understanding the reactivity of polycyclic aromatic hydrocarbons. nih.govresearchgate.netfiveable.me
| Compound Class Comparison | Investigated Property | Potential Insight |
| Dihalo-7-azaindoles vs. Dihaloindoles | Site-selectivity in cross-coupling | Role of the pyridine nitrogen in directing reactivity |
| Isomers of Dibromo-7-azaindole | Reaction rates in nucleophilic substitution | Influence of halogen position on bond lability |
| Polyhalogenated Pyrrolopyridines vs. Other Polyhalogenated Heterocycles | Regioselectivity in functionalization | General principles of reactivity for this compound class |
Q & A
Basic: What synthetic methodologies are effective for preparing 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine and its derivatives?
Answer:
Key synthetic routes involve halogenation and coupling reactions. For example:
- Direct bromination : Reacting 1H-pyrrolo[2,3-b]pyridine with N-bromosuccinimide (NBS) under controlled conditions (e.g., acetone, 0°C to room temperature) achieves regioselective bromination at positions 4 and 5 .
- Protection/deprotection strategies : Tosyl (Ts) groups are often used to protect the pyrrole nitrogen during halogenation. Subsequent deprotection with KOH/ethanol yields the free heterocycle .
- Cross-coupling : Suzuki-Miyaura or Sonogashira couplings enable functionalization at position 3, using intermediates like 5-bromo-3-iodo derivatives .
Optimization tips : Monitor reaction progress via thin-layer chromatography (TLC) and use silica gel chromatography for purification. Yields typically range from 49% to 95%, depending on substituent steric effects .
Advanced: How do substituent patterns on the pyrrolo[2,3-b]pyridine scaffold influence selectivity in kinase inhibition?
Answer :
Substituent position and electronic properties critically modulate kinase binding:
- Hinge-binding motifs : Electron-withdrawing groups (e.g., bromo, nitro) at positions 4 and 5 enhance interactions with kinase hinge regions, as seen in FAK inhibitors .
- Core modifications : Replacing the pyrrole ring with pyrazole (e.g., pyrazolo[3,4-b]pyridine) alters selectivity profiles. For example, 1H-pyrrolo[2,3-b]pyridine derivatives induce unique DFG-loop conformations in FAK, reducing off-target effects .
- Substituent steric effects : Bulky groups at position 3 (e.g., phenylethynyl) improve cellular potency by restricting rotational freedom, as demonstrated in BTK inhibitors (IC50 < 10 nM) .
Methodological insight : Use surface plasmon resonance (SPR) fragment screening to identify core-binding motifs, followed by structure-guided growing to optimize selectivity .
Data Contradiction: How can researchers resolve discrepancies in reported biological activities of structurally similar derivatives?
Answer :
Discrepancies often arise from assay variability or structural nuances:
- Assay conditions : Differences in ATP concentrations (e.g., 1 μM vs. 10 μM) significantly impact IC50 values for kinase inhibitors .
- Cellular vs. enzymatic assays : Compounds like 5-(3,4-dimethoxyphenyl)-3-aryl derivatives show strong enzymatic inhibition but reduced cellular efficacy due to poor membrane permeability .
- Purity validation : Ensure derivatives are ≥95% pure via HPLC and NMR. Impurities from incomplete deprotection (e.g., residual Ts groups) can skew activity data .
Recommendation : Replicate assays under standardized conditions (e.g., 10 μM ATP, 37°C) and validate compound integrity before biological testing .
Advanced: What strategies are effective for in vivo evaluation of pyrrolo[2,3-b]pyridine-based therapeutics?
Answer :
Focus on pharmacokinetic (PK) optimization and disease-specific models:
- Metabolic stability : Introduce fluorine or methyl groups to reduce CYP450 metabolism. For example, 7-azaindole derivatives exhibit improved half-lives in murine models .
- Dosing regimens : Acute Chagas disease studies used 25 mg/kg/day oral doses of pyrrolo[2,3-b]pyridine nucleosides, achieving >90% parasite load reduction .
- Blood-brain barrier (BBB) penetration : LogP values <3 and polar surface area <90 Ų enhance CNS bioavailability, critical for Alzheimer’s-targeted PDE4B inhibitors .
Analytical tools : Use LC-MS/MS for plasma concentration monitoring and PET imaging to assess target engagement .
Basic: What analytical techniques are essential for characterizing substitution patterns in dibromo-pyrrolo[2,3-b]pyridines?
Answer :
Combine spectroscopic and crystallographic methods:
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify substituent positions via characteristic shifts. For example, α-CH protons in pyrrolo[2,3-b]pyridines resonate at δ 8.84–9.36 ppm .
- X-ray diffraction : Resolve regiochemical ambiguities. The 5-bromo-3-iodo derivative (CAS 1455358-06-1) crystallizes in a monoclinic system, confirming halogen placement .
- HRMS : Validate molecular formulas (e.g., C7H4Br2N2 for this compound) .
Best practice : Use deuterated DMSO for NMR to prevent exchange broadening of NH protons .
Advanced: How can computational methods accelerate the design of 4,5-dibromo-pyrrolo[2,3-b]pyridine derivatives?
Answer :
Leverage molecular modeling and machine learning:
- Docking studies : Simulate binding poses with FAK or BTK using AutoDock Vina. Substituted derivatives with ΔG < −9 kcal/mol show nanomolar inhibition .
- QSAR models : Train on datasets of IC50 values and substituent descriptors (e.g., Hammett σ) to predict activity .
- DFT calculations : Optimize synthetic routes by calculating activation energies for key steps (e.g., Pd-catalyzed couplings) .
Validation : Cross-check computational predictions with SPR binding data and crystallographic structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
